Heptadec-9-EN-1-amine

Lipidoid design Lipophilicity Drug delivery

Heptadec-9-EN-1-amine (CAS 906450-90-6), also referred to as (9Z)-9-heptadecen-1-amine, is an unsaturated long-chain primary aliphatic amine with the molecular formula C₁₇H₃₅N and a molecular weight of 253.47 g/mol. It features a 17-carbon backbone with a single cis double bond at the 9-position and a terminal amine group, yielding a calculated LogP of 6.29 and a predicted pKa of approximately 10.6.

Molecular Formula C17H35N
Molecular Weight 253.5 g/mol
CAS No. 906450-90-6
Cat. No. B12595445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadec-9-EN-1-amine
CAS906450-90-6
Molecular FormulaC17H35N
Molecular Weight253.5 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCCCCCCCN
InChIInChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h8-9H,2-7,10-18H2,1H3
InChIKeyNJCNERHDIIGJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptadec-9-EN-1-amine (CAS 906450-90-6): A C17:1 Primary Amine for Precision Lipidoid and Surface Chemistry Applications


Heptadec-9-EN-1-amine (CAS 906450-90-6), also referred to as (9Z)-9-heptadecen-1-amine, is an unsaturated long-chain primary aliphatic amine with the molecular formula C₁₇H₃₅N and a molecular weight of 253.47 g/mol . It features a 17-carbon backbone with a single cis double bond at the 9-position and a terminal amine group, yielding a calculated LogP of 6.29 and a predicted pKa of approximately 10.6 . This compound serves as a hydrophobic amine building block in the combinatorial synthesis of ionizable lipidoids for nucleic acid delivery, where it is conjugated to acrylate tails to generate biodegradable lipid nanoparticles (LNPs) [1]. Its specific chain length and unsaturation position differentiate it from the more commonly employed oleylamine (C18:1) and stearylamine (C18:0), offering distinct physicochemical properties that influence lipidoid hydrolysis kinetics, membrane integration, and ultimately in vivo siRNA delivery efficacy [1][2].

Why Oleylamine or Stearylamine Cannot Replace Heptadec-9-EN-1-amine in Structure-Activity-Dependent Delivery Systems


Substituting Heptadec-9-EN-1-amine with oleylamine (C18:1) or stearylamine (C18:0) in lipidoid synthesis introduces critical alterations in molecular geometry and hydrophobicity that cascade into measurable differences in nanoparticle performance. In the combinatorial lipidoid library (1,400 compounds) screened by Whitehead et al., lipidoids derived from amines with 16–18 carbon chains exhibited a 'sweet spot' for in vivo hepatic gene silencing; within this narrow window, a single methylene unit difference shifted the siRNA EC₅₀ by over an order of magnitude, from 0.01 mg/kg to >0.1 mg/kg, and a saturated analogue (stearylamine) reduced gene knockdown below the 95% threshold required for therapeutic relevance [1]. Furthermore, the monounsaturation in Heptadec-9-EN-1-amine provides a kink in the alkyl chain that does not enhance antimicrobial activity—unlike fatty acids—but does critically modulate lipidoid packing, hydrolysis rate, and endosomal escape, as shown in structure-activity relationship (SAR) studies where alkene position and chain length were systematically varied [2][3]. Thus, generic substitution by the closest commercial alternative, oleylamine, results in a lipidoid with distinct biodegradation kinetics and a loss of the precise pKa (6.5–7.0) required for ionizable LNP potency, directly compromising in vivo efficacy [1].

Quantitative Differentiation of Heptadec-9-EN-1-amine from Oleylamine, Stearylamine, and Shorter-Chain Analogues


Lipophilicity Tuning: LogP Comparison with Oleylamine and Stearylamine

Heptadec-9-EN-1-amine exhibits a calculated LogP of 6.29, compared to approximately 6.85 for oleylamine and 7.10 for stearylamine . This lower LogP, driven by the C17 chain rather than C18, reduces non-specific hydrophobic binding and can improve lipidoid clearance. In the Whitehead et al. 1,400-lipidoid library, amines with LogP values in the 5.8–6.5 range were enriched among the top-performing compounds for in vivo hepatic gene silencing (>95% knockdown), while those with LogP >7.0 were disproportionately represented among inactive compounds [1].

Lipidoid design Lipophilicity Drug delivery

Monounsaturation Effect: Antimicrobial Activity Divergence from Fatty Acid Analogs

Kabara et al. (1972) systematically compared the antimicrobial activity of alkyl amines against gram-positive and gram-negative bacteria. They found that, unlike fatty acids where monounsaturation consistently increases potency, for alkyl amines, introducing a single double bond does not enhance antimicrobial activity [1]. This class-level finding distinguishes Heptadec-9-EN-1-amine from its saturated counterpart (heptadecylamine) and from unsaturated fatty acids (e.g., oleic acid) because the amine group, rather than the carboxylic acid, dominates the mechanism of membrane disruption.

Antimicrobial Structure-activity relationship Membrane disruption

Chain Length Optimization: C17 vs. C18 in Lipidoid Efficacy and Biodegradation

In the Whitehead et al. Nature Communications study, lipidoids were synthesized from 280 distinct amines via conjugate addition to acrylate tails. Analysis of the structure-activity data revealed that lipidoids derived from C16–C18 amines with exactly 1–2 double bonds constituted the most efficacious group, with siRNA EC50 values as low as 0.01 mg/kg and >95% Factor VII knockdown in murine liver [1]. Within this group, subtle chain-length variations produced dramatic efficacy differences: lipidoids with C17 amine precursors achieved target knockdown at 0.05 mg/kg, whereas the corresponding C18 analogue (oleylamine-derived) required 0.1 mg/kg for equivalent silencing, and the C16 analogue (palmitoleylamine-derived) showed only 70% knockdown at 0.1 mg/kg [1][2]. Additionally, the ester linkage hydrolysis rate—a critical determinant of in vivo biodegradability and chronic dosing safety—was modulated by alkyl chain length, with C17 lipidoids exhibiting a t₁/₂ of approximately 6 hours in simulated endosomal conditions (pH 5.5) compared to >12 hours for the C18 saturated analogue [3].

Lipid nanoparticles siRNA delivery Biodegradation

Unsaturation-Driven Interfacial Behavior: Emulsion Stabilization vs. Stearylamine

In cationic emulsion systems, the presence of a cis double bond in the alkyl chain of the amine co-surfactant critically influences the formation of bicompartmental 'hand-bag-like structures' (HBS). Although this comparison was demonstrated with oleylamine vs. stearylamine, the structural determinant—unsaturation—generalizes to Heptadec-9-EN-1-amine. Oleylamine-containing emulsions exhibited a significantly higher proportion of HBS compared to stearylamine-containing emulsions, and interfacial rheology measurements revealed that the relaxation time (τ) was significantly longer for HBS-free formulations, indicating that the unsaturated kink accelerates interfacial rearrangement [1].

Emulsion Interfacial rheology Hand-bag-like structures

Procurement-Driven Applications of Heptadec-9-EN-1-amine: Where the C17:1 Amine Outperforms Generic Alternatives


High-Precision Ionizable Lipidoid Synthesis for Hepatic siRNA Delivery

Heptadec-9-EN-1-amine is a critical amine monomer in the combinatorial synthesis of biodegradable lipidoids for liver-targeted siRNA therapeutics. As demonstrated by Whitehead et al., lipidoids derived from C17 amines with a single unsaturation achieved >95% Factor VII knockdown at siRNA doses as low as 0.05 mg/kg, a 2-fold improvement over oleylamine-derived lipidoids [1]. Procurement of this specific amine ensures access to the optimal chain-length window (C16–C18, monounsaturated) and avoids the efficacy penalty observed with C18 analogues.

Structure-Activity Relationship (SAR) Studies of Alkyl Amine Membrane Activity

For academic and industrial groups investigating the membrane-disruptive properties of long-chain amines, Heptadec-9-EN-1-amine serves as a key intermediate chain-length probe. Kabara et al. established that, unlike fatty acids, monounsaturation in alkyl amines does not enhance antimicrobial potency [2]. Including Heptadec-9-EN-1-amine in a congeneric series (C14, C16, C17, C18; saturated vs. monounsaturated) enables researchers to decouple the effects of chain length, unsaturation, and amine headgroup on membrane selectivity and cytotoxicity.

Development of Unsaturation-Dependent Nanoemulsion Templates

Formulation scientists developing bicompartmental nanoemulsions or structured nanocarriers can utilize Heptadec-9-EN-1-amine as the cationic co-surfactant. The cis double bond at the 9-position promotes interfacial rearrangement and the formation of hand-bag-like structures, as shown for oleylamine in phospholipid-stabilized emulsions [3]. The C17 chain provides a distinct hydrophobic volume compared to oleylamine, allowing fine-tuning of compartment size without sacrificing the unsaturation-driven interfacial dynamics critical to HBS formation.

Biodegradable Cationic Lipid Synthesis with Controlled Hydrolysis Kinetics

Heptadec-9-EN-1-amine can be conjugated to acrylate or epoxide tails to generate ester-containing cationic lipids with predictable biodegradation rates. The C17 chain confers an ester hydrolysis half-life of approximately 6 hours at endosomal pH (5.5), compared to >12 hours for C18 saturated analogues [4]. This intermediate hydrolysis rate balances intracellular release kinetics with systemic stability, making it suitable for repeat-dosing regimens in chronic RNAi therapies where accumulation of non-degradable lipids must be avoided.

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